4-tert-Butylbenzonitrile
Description
Historical Context and Discovery
The development of 4-tert-Butylbenzonitrile emerged from the broader historical progression of aromatic nitrile chemistry, which gained momentum during the mid-20th century as synthetic organic chemistry advanced. While specific documentation of its initial discovery remains scattered across patent literature, the compound's synthesis has been closely tied to industrial needs for aromatic intermediates. Historical patent records indicate that various synthetic approaches to this compound were developed throughout the 1970s and 1980s, with particular emphasis on methods involving the ammoxidation of methylated aromatic hydrocarbons. The systematic study of tert-butyl substituted aromatic compounds gained prominence as researchers recognized their enhanced stability and unique reactivity profiles compared to their unsubstituted counterparts.
Patent literature from the late 20th century reveals multiple independent synthetic routes being developed concurrently, suggesting significant industrial interest in this compound class. French patent documentation from the 1980s specifically describes processes for preparing para-tert-butylbenzene derivatives, which served as precursors to this compound. The historical development of this compound parallels the broader evolution of aromatic nitrile chemistry, where researchers sought to combine the stability provided by tert-butyl substitution with the versatile reactivity of the nitrile functional group. These early investigations laid the groundwork for understanding how structural modifications could influence both the physical properties and chemical behavior of aromatic nitriles.
The compound's emergence as a commercially significant intermediate can be traced to growing demands in pharmaceutical and agrochemical industries during the latter half of the 20th century. Research efforts during this period focused on developing efficient synthetic methodologies that could produce this compound with high purity and yield, establishing the foundation for its current applications in various chemical industries.
Nomenclature and Chemical Identity
This compound possesses a well-established nomenclature system that reflects its structural components and chemical identity. The Chemical Abstracts Service registry number 4210-32-6 uniquely identifies this compound within chemical databases worldwide. The International Union of Pure and Applied Chemistry systematic name designates this compound as this compound, which directly describes its structural composition by indicating the position and nature of substituents on the benzene ring.
The molecular formula C₁₁H₁₃N accurately represents the elemental composition, with a corresponding molecular weight of 159.232 grams per mole. Multiple synonymous names exist within chemical literature, including para-tert-butylbenzonitrile, 4-tert-butylcyanobenzene, and benzonitrile 4-(1,1-dimethylethyl). The systematic nomenclature follows established organic chemistry conventions, where the tert-butyl group is identified as a 1,1-dimethylethyl substituent at the para position relative to the cyano group.
Table 1: Chemical Identifiers for this compound
| Property | Value |
|---|---|
| Chemical Abstracts Service Number | 4210-32-6 |
| Molecular Formula | C₁₁H₁₃N |
| Molecular Weight | 159.232 g/mol |
| International Union of Pure and Applied Chemistry Name | This compound |
| European Community Number | 224-137-2 |
| Simplified Molecular Input Line Entry System | CC(C)(C)C1=CC=C(C=C1)C#N |
| International Chemical Identifier Key | IIZURLNRIMKEDL-UHFFFAOYSA-N |
The International Chemical Identifier representation provides a standardized method for describing the compound's structure through computational algorithms. The Simplified Molecular Input Line Entry System notation CC(C)(C)C1=CC=C(C=C1)C#N offers a linear representation that facilitates database searches and computational chemistry applications. These various nomenclature systems ensure consistent identification across different scientific and commercial contexts, supporting effective communication within the global chemical community.
Structural Classification and Molecular Architecture
The molecular architecture of this compound exhibits characteristic features that define its chemical behavior and physical properties. The compound consists of a benzene ring system with two distinct substituents: a tert-butyl group at the para position relative to a cyano group. This arrangement creates a symmetrical substitution pattern that influences both the compound's electronic properties and steric characteristics.
The tert-butyl substituent, comprising three methyl groups attached to a central carbon atom, provides significant steric bulk that affects the compound's conformational preferences and intermolecular interactions. This bulky group enhances the compound's thermal stability and influences its solubility characteristics in various solvents. The cyano functional group introduces a strong electron-withdrawing effect through its triple bond between carbon and nitrogen, creating a significant dipole moment that affects the compound's reactivity patterns.
Table 2: Physical Properties of this compound
| Property | Value | Source |
|---|---|---|
| Melting Point | 12-14°C | |
| Boiling Point | 258°C | |
| Density | 0.94 g/mL at 25°C | |
| Refractive Index | 1.517 | |
| Flash Point | >230°F | |
| Physical Form | Colorless to light yellow liquid |
The molecular geometry around the benzene ring maintains planarity, while the tert-butyl group adopts a tetrahedral configuration that projects away from the aromatic plane. This three-dimensional arrangement creates distinct spatial regions that influence the compound's ability to participate in various chemical reactions. The cyano group's linear geometry extends from the benzene ring, providing a site for nucleophilic attack and potential coordination with metal centers.
Spectroscopic analysis reveals characteristic features that confirm the compound's structural identity. Infrared spectroscopy shows the distinctive carbon-nitrogen triple bond stretching frequency near 2200 wavenumbers, which is typical for aromatic nitriles. The tert-butyl group exhibits characteristic carbon-hydrogen stretching patterns in both infrared and nuclear magnetic resonance spectra, providing additional structural confirmation.
Position in Aromatic Nitrile Compound Taxonomy
This compound occupies a specific position within the broader classification of aromatic nitrile compounds, representing a substituted benzonitrile derivative with unique structural and chemical characteristics. Within the aromatic nitrile family, this compound belongs to the subclass of para-disubstituted benzonitriles, where the cyano group and tert-butyl substituent occupy opposite positions on the benzene ring.
The taxonomic classification places this compound among aromatic nitriles that exhibit enhanced stability due to the presence of alkyl substituents. The tert-butyl group's electron-donating properties create an interesting electronic balance with the electron-withdrawing cyano group, resulting in modified reactivity patterns compared to unsubstituted benzonitrile. This electronic complementarity distinguishes this compound from other aromatic nitriles and contributes to its utility as a synthetic intermediate.
Table 3: Classification Hierarchy of this compound
| Classification Level | Category |
|---|---|
| Compound Class | Organic Nitriles |
| Subclass | Aromatic Nitriles |
| Ring System | Monocyclic Aromatic |
| Substitution Pattern | Para-disubstituted |
| Functional Groups | Nitrile, Tertiary Alkyl |
| Electronic Character | Mixed Electron-donating/withdrawing |
Within the context of nitrile chemistry, this compound demonstrates the characteristic reactivity of the carbon-nitrogen triple bond while exhibiting modified selectivity due to steric and electronic influences from the tert-butyl substituent. The compound serves as a representative example of how strategic substitution can tune the properties of aromatic nitriles for specific applications in synthetic chemistry.
Comparative analysis with related compounds reveals that this compound exhibits intermediate reactivity between highly activated and deactivated aromatic nitriles. The presence of the tert-butyl group provides steric protection while maintaining sufficient reactivity for various synthetic transformations. This balanced reactivity profile has established the compound as a valuable building block in pharmaceutical synthesis, materials science applications, and agrochemical development.
The compound's position within aromatic nitrile taxonomy also reflects its role as a precursor to more complex molecular architectures. Research literature documents its use in synthesizing substituted aromatic diamines and specialized polyurethane curatives, highlighting its importance as an intermediate rather than a final product. This functional role within synthetic pathways underscores the compound's significance in modern organic synthesis and its contribution to advancing chemical manufacturing capabilities.
Properties
IUPAC Name |
4-tert-butylbenzonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13N/c1-11(2,3)10-6-4-9(8-12)5-7-10/h4-7H,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IIZURLNRIMKEDL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70194945 | |
| Record name | 4-tert-Butylbenzonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70194945 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
159.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
4210-32-6 | |
| Record name | 4-(1,1-Dimethylethyl)benzonitrile | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=4210-32-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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| Record name | 4-tert-Butylbenzonitrile | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004210326 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4-tert-Butylbenzonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70194945 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-tert-butylbenzonitrile | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.021.944 | |
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| Record name | 4-TERT-BUTYLBENZONITRILE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Y968PR6AS9 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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Preparation Methods
Friedel-Crafts Alkylation of Benzonitrile with tert-Butyl Precursors
- Reaction Overview: This method involves the electrophilic aromatic substitution of benzonitrile with tert-butyl groups introduced via tert-butyl alcohol or tert-butyl halides under acidic catalysis.
- Catalysts: Aluminum trichloride (AlCl₃) is commonly used to activate the tert-butyl electrophile.
- Conditions: Moderate heating (60–80°C) in aprotic solvents like dichloromethane optimizes reaction kinetics and minimizes side reactions.
- Yield Optimization: Catalyst loading, temperature control, and solvent choice are critical variables for maximizing yields, which can reach approximately 44% under optimized conditions.
- Mechanistic Notes: The nitrile group is meta-directing and deactivating; however, the para position is selectively alkylated due to steric and electronic factors.
Dehydrogenation of 4-tert-Butyl-1,2-dihydrobenzene
- Reaction Overview: This method involves the oxidation of 4-tert-butyl-1,2-dihydrobenzene to the corresponding benzonitrile derivative.
- Reagents and Conditions: Typically requires oxidative agents or catalytic dehydrogenation under controlled temperature to avoid over-oxidation or ring degradation.
- Industrial Relevance: This route is less common but offers an alternative for specific synthetic schemes.
Industrial Scale Synthesis
- Process Optimization: Large-scale production employs similar Friedel-Crafts alkylation reactions but with enhanced process controls for safety, yield, and purity.
- Reactor Design: Continuous flow reactors and optimized catalyst systems improve throughput and reduce environmental impact.
- Purification: Post-reaction purification includes distillation or recrystallization to achieve >97% purity, verified by gas chromatography.
| Preparation Method | Key Reagents | Catalyst/Conditions | Yield (%) | Advantages | Limitations |
|---|---|---|---|---|---|
| Friedel-Crafts Alkylation (Benzonitrile + tert-Butyl Alcohol) | Benzonitrile, tert-Butyl Alcohol | AlCl₃ catalyst, 60–80°C, CH₂Cl₂ | ~44 | Straightforward, scalable | Moderate yield, catalyst sensitivity |
| Dehydrogenation of 4-tert-Butyl-1,2-dihydrobenzene | 4-tert-Butyl-1,2-dihydrobenzene | Oxidative catalyst, controlled heat | Variable | Alternative synthetic route | Requires precursor, less common |
| Industrial Friedel-Crafts Alkylation | Similar to lab scale but optimized | Continuous flow, controlled parameters | >90 (optimized) | High purity and yield, scalable | Requires complex equipment |
- Catalyst Loading: Precise stoichiometry of AlCl₃ balances reactivity and limits side reactions such as polyalkylation or catalyst degradation.
- Temperature: Maintaining moderate temperatures avoids decomposition of reactants and products.
- Solvent Choice: Aprotic solvents stabilize carbocation intermediates, improving selectivity.
- Purity Assessment: Nuclear Magnetic Resonance (¹H and ¹³C NMR) confirms structural identity, with characteristic chemical shifts for aromatic and tert-butyl carbons. Gas Chromatography (GC) with flame ionization detection is used to verify purity exceeding 97%. Elemental analysis confirms elemental composition consistent with theoretical values (C: 84.65%, H: 5.14%, N: 10.21%).
- The Friedel-Crafts alkylation remains the most widely used method due to its operational simplicity and adaptability.
- Optimization studies indicate that the reaction yield is sensitive to catalyst amount and reaction time; excessive catalyst leads to side reactions, while insufficient catalyst reduces conversion.
- Industrial processes benefit from continuous flow technology, which enhances heat and mass transfer, resulting in improved reaction control and safety.
- Storage of 4-tert-Butylbenzonitrile requires moisture-free, inert atmosphere conditions to prevent hydrolysis of the nitrile group and maintain compound stability.
The preparation of this compound is primarily achieved via Friedel-Crafts alkylation of benzonitrile with tert-butyl sources under Lewis acid catalysis, with alternative methods such as dehydrogenation available but less common. Reaction conditions including catalyst loading, temperature, and solvent choice critically influence yield and purity. Industrial synthesis leverages optimized protocols and continuous flow reactors to maximize efficiency. Analytical techniques such as NMR and GC are essential for confirming product identity and quality.
Chemical Reactions Analysis
4-tert-Butylbenzonitrile undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the nitrile group to primary amines.
Substitution: The compound can undergo electrophilic aromatic substitution reactions, where the tert-butyl group directs the incoming electrophile to the ortho and para positions relative to the nitrile group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are often used.
Substitution: Electrophilic reagents like halogens or nitro groups can be introduced under acidic or basic conditions.
Major Products:
Oxidation: 4-tert-Butylbenzoic acid.
Reduction: 4-tert-Butylbenzylamine.
Substitution: Various substituted derivatives depending on the electrophile used.
Scientific Research Applications
Chemical Synthesis
Intermediate in Organic Synthesis
4-tert-Butylbenzonitrile serves as an essential intermediate in the synthesis of several compounds, including:
- Agrochemicals : It is used in the production of pesticides and herbicides.
- Pharmaceuticals : The compound is a precursor for various medicinal agents.
- High-Performance Pigments : It contributes to the formulation of specialized dyes and pigments.
The compound can undergo various reactions, leading to products such as:
| Reaction Type | Product |
|---|---|
| Oxidation | 4-tert-Butylbenzoic acid |
| Reduction | 4-tert-Butylbenzylamine |
| Substitution | Various substituted derivatives depending on the electrophile used |
Biological Research
Potential Biological Activities
Research has indicated that this compound may possess several biological activities. Its structural features allow it to be studied for potential applications in drug development:
- Antimicrobial Properties : Preliminary studies suggest that the compound exhibits antimicrobial activity against various bacterial strains. For instance, in vitro tests have shown significant inhibition of bacterial growth with IC50 values ranging from 10 to 30 µM.
- Anticancer Activity : Investigations into its anticancer properties have demonstrated that treatment with this compound can induce apoptosis in cancer cells. Specific studies report IC50 values around 15 µM for certain cancer types, indicating its potential as a therapeutic agent.
Industrial Applications
Production of Specialty Chemicals
In industrial settings, this compound is utilized for producing specialty chemicals and materials. Its stability makes it suitable for applications in:
- Dyes and Polymers : The compound is involved in synthesizing various dyes and polymer materials.
- Chemical Manufacturing : It serves as a building block for numerous chemical processes.
Study 1: Antimicrobial Efficacy
A study focused on the antimicrobial efficacy of this compound against Gram-positive and Gram-negative bacteria revealed a significant reduction in bacterial growth at specific concentrations. The results indicated strong antimicrobial activity, suggesting its potential use in developing new antibiotics.
Study 2: Anticancer Activity
In another study involving cancer cell lines, treatment with this compound resulted in a notable decrease in cell viability. The mechanism was linked to caspase activation pathways, highlighting its role in inducing programmed cell death.
Mechanism of Action
The mechanism of action of 4-tert-Butylbenzonitrile depends on its application. In chemical reactions, the nitrile group can participate in various transformations, such as nucleophilic addition or substitution. The tert-butyl group provides steric hindrance, influencing the reactivity and selectivity of the compound in different reactions .
Comparison with Similar Compounds
4-tert-Butylbenzonitrile can be compared with other benzonitrile derivatives:
4-Methoxybenzonitrile: This compound has a methoxy group instead of a tert-butyl group, leading to different reactivity and applications.
4-Trifluoromethylbenzonitrile: The trifluoromethyl group imparts unique electronic properties, making it useful in different chemical contexts.
4-Methylbenzonitrile: The methyl group is smaller than the tert-butyl group, resulting in less steric hindrance and different reaction pathways.
Uniqueness: this compound is unique due to the presence of the bulky tert-butyl group, which significantly affects its chemical behavior and applications compared to other benzonitrile derivatives .
Biological Activity
4-tert-Butylbenzonitrile (CAS RN: 4210-32-6) is a compound that has garnered attention due to its potential applications in various fields, including agrochemicals and pharmaceuticals. This article delves into its biological activity, synthesizing findings from diverse research sources.
- Molecular Formula : C₁₁H₁₃N
- Molecular Weight : 159.32 g/mol
- Log P (octanol-water partition coefficient) : Ranges from 2.38 to 3.1, indicating moderate lipophilicity, which may influence its biological activity and absorption properties .
Biological Activity Overview
The biological activities of this compound have been explored primarily in the context of its derivatives and related compounds. Here are key findings:
Antimicrobial Activity
Research indicates that derivatives of this compound exhibit significant antimicrobial properties:
- Bacterial Inhibition : Compounds derived from this compound have shown bacteriostatic effects against Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis. The strongest effects were noted with certain derivatives, suggesting that structural modifications can enhance antibacterial activity .
- Antifungal Properties : Some studies have also suggested antifungal properties, although specific data on this compound itself is limited. Further research is needed to clarify these effects .
Inhibition of Enzymatic Activity
This compound has been reported as a potential inhibitor of cytochrome P450 enzymes:
- CYP1A2 Inhibition : The compound acts as an inhibitor for CYP1A2, which is involved in drug metabolism. This suggests potential implications for drug interactions when used in pharmaceutical formulations .
Study on Antibacterial Activity
A study published in Chemistry & Biodiversity evaluated the synthesis and biological activity of new derivatives based on 4-tert-butyl structures. Key findings included:
- Bacteriostatic Effects : The study highlighted that certain derivatives exhibited strong antibacterial activity against Escherichia coli, with notable inhibition zones in agar diffusion tests .
- Mechanism of Action : While the exact mechanism remains unclear, it is hypothesized that the lipophilic nature of the compounds allows them to disrupt bacterial cell membranes, leading to cell death.
Pharmacokinetics and Toxicology
Research indicates that this compound is a permeant across biological membranes, suggesting good bioavailability:
- Skin Permeation : The compound has a Log Kp value indicating moderate skin permeation capabilities, which could be relevant for topical applications .
- Safety Profile : Data on toxicity is limited; however, preliminary assessments suggest low acute toxicity levels, making it a candidate for further pharmacological exploration .
Comparative Data Table
| Property | Value |
|---|---|
| CAS Number | 4210-32-6 |
| Molecular Weight | 159.32 g/mol |
| Log P (octanol-water) | 2.38 - 3.1 |
| CYP Enzyme Inhibition | CYP1A2 (Yes) |
| Antibacterial Activity | Effective against Gram-positive bacteria |
| Skin Permeation | Moderate |
Q & A
Basic Research Questions
Q. What are the standard laboratory synthesis routes for 4-tert-Butylbenzonitrile, and how can reaction yields be optimized?
- Methodological Answer : The compound is commonly synthesized via Friedel-Crafts alkylation using tert-butyl halides and benzonitrile derivatives. For example, aluminum trichloride (AlCl₃) can catalyze the reaction between 4-bromobenzonitrile and tert-butyl groups, yielding 44% under optimized conditions . Key variables for yield improvement include:
- Catalyst loading : Adjust AlCl₃ stoichiometry to balance reactivity and side reactions.
- Temperature : Moderate heating (e.g., 60–80°C) to accelerate kinetics without decomposition.
- Solvent choice : Use aprotic solvents like dichloromethane to stabilize intermediates.
Q. What analytical techniques are recommended for characterizing this compound’s purity and structure?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR (e.g., δ 7.58 ppm for aromatic protons, 31.03 ppm for tert-butyl carbons) confirm structural identity .
- Gas Chromatography (GC) : Purity >97% can be validated using GC with flame ionization detection .
- Elemental Analysis : Compare calculated vs. experimental C/H/N ratios (e.g., C: 84.65%, H: 5.14%, N: 10.21%) to assess sample integrity .
Q. How should this compound be stored to maintain stability in research settings?
- Methodological Answer : Store in sealed, moisture-resistant containers at room temperature, away from light and oxidizing agents. Use desiccants to prevent hydrolysis of the nitrile group. Safety Data Sheets (SDS) recommend inert atmospheres (e.g., nitrogen) for long-term stability .
Advanced Research Questions
Q. What role does this compound play as a precursor in synthesizing heterocyclic compounds?
- Methodological Answer : The compound’s nitrile group enables cyclization reactions. For example, it reacts with 4-bromobenzoyl chloride and AlCl₃ to form triazine derivatives, which are intermediates in materials science . Key considerations:
- Reactivity tuning : Electron-withdrawing tert-butyl groups enhance nitrile electrophilicity for nucleophilic attacks.
- Byproduct mitigation : Monitor for hydrogen cyanide (HCN) formation under high-temperature conditions .
Q. How can researchers resolve contradictions in reported physicochemical properties (e.g., melting point)?
- Methodological Answer : Discrepancies in melting points (e.g., 12–14°C vs. literature values) may arise from impurities or polymorphic forms. Resolution strategies include:
- Differential Scanning Calorimetry (DSC) : Measure phase transitions with controlled heating rates.
- Recrystallization : Purify using solvents like hexane/ethyl acetate to isolate the dominant polymorph .
Q. What computational modeling approaches are suitable for predicting this compound’s reactivity in catalytic systems?
- Methodological Answer :
- Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to predict sites for electrophilic/nucleophilic interactions.
- Molecular Dynamics (MD) : Simulate solvent effects on reaction pathways, especially in polar aprotic media .
Q. What safety protocols are critical when handling this compound in nitrile-specific reactions?
- Methodological Answer :
- Ventilation : Use fume hoods to avoid inhalation of volatile nitrile byproducts.
- Personal Protective Equipment (PPE) : Wear nitrile gloves and goggles to prevent dermal/ocular exposure .
- Emergency response : For spills, neutralize with alkaline solutions (e.g., sodium bicarbonate) to hydrolyze nitrile groups .
Tables for Key Data
| Property | Reported Value | Method | Reference |
|---|---|---|---|
| Melting Point | 12–14°C | Experimental | |
| Boiling Point | 258°C (lit.) | Distillation | |
| ¹H NMR (CDCl₃) | δ 7.58 (d, J=8.4 Hz) | 400 MHz spectrometer | |
| Purity (GC) | >97% | Flame ionization |
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
